2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-
Overview
Description
2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- is a heterocyclic compound that features a thiazolidinedione core with a thienylmethylene substituent
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to exhibit notable medicinal and pharmaceutical properties . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Mode of Action
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they interact with their targets in a way that modulates these biological responses.
Biochemical Pathways
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that they likely induce a range of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and 2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Similar structure but with a methoxyphenyl group instead of a thienyl group.
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-: Contains a chlorophenyl group, offering different electronic properties.
Uniqueness
2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLJLRRQAYVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394570 | |
Record name | 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139336-31-5 | |
Record name | 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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